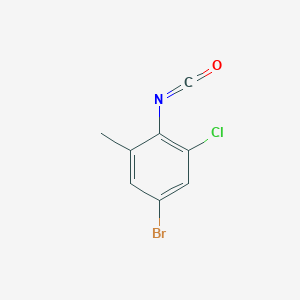

4-Bromo-2-chloro-6-methylphenyl isocyanate

Descripción general

Descripción

4-Bromo-2-chloro-6-methylphenyl isocyanate is an organic compound with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol . It is also known by its synonym, 5-Bromo-1-chloro-2-isocyanato-3-methylbenzene . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Métodos De Preparación

The synthesis of 4-Bromo-2-chloro-6-methylphenyl isocyanate typically involves the reaction of 4-Bromo-2-chloro-6-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity.

Análisis De Reacciones Químicas

4-Bromo-2-chloro-6-methylphenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form ureas and with alcohols to form carbamates.

Addition Reactions: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying depending on the desired product. Major products formed from these reactions include ureas, carbamates, and amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Bromo-2-chloro-6-methylphenyl isocyanate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules.

Case Study: Protein Kinase Inhibitors

Research has demonstrated that derivatives of this compound can act as inhibitors of protein tyrosine kinases, particularly Src-family kinases. These inhibitors are valuable in treating autoimmune diseases and certain cancers by blocking aberrant kinase activity associated with these conditions. One study highlighted its use in developing compounds that inhibit T cell activation, which is critical in managing autoimmune disorders such as rheumatoid arthritis and multiple sclerosis .

Material Science Applications

The compound is also utilized in materials science for its ability to modify polymer properties. Its isocyanate group can react with polyols to create urethane linkages, which are essential in producing flexible foams, coatings, and adhesives.

Data Table: Properties of Urethane Products Derived from Isocyanates

| Property | Urethane Product A | Urethane Product B |

|---|---|---|

| Hardness (Shore A) | 85 | 90 |

| Tensile Strength (MPa) | 25 | 30 |

| Elongation at Break (%) | 300 | 250 |

Synthesis of Specialty Chemicals

The compound is employed in synthesizing specialty chemicals, including agrochemicals and dyes. Its reactivity allows for the introduction of halogenated groups into organic molecules, enhancing their biological activity or stability.

Case Study: Agrochemical Development

In the development of herbicides, this compound has been used as a building block for creating compounds that exhibit selective herbicidal activity against specific weed species. This specificity reduces the environmental impact compared to broad-spectrum herbicides .

Safety Considerations

Due to its toxicological profile, including skin irritation and respiratory hazards, handling this compound requires stringent safety protocols. Researchers must employ personal protective equipment (PPE) and follow guidelines to mitigate exposure risks .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-chloro-6-methylphenyl isocyanate involves the reactivity of the isocyanate group (–N=C=O). This group can react with nucleophiles, such as amines and alcohols, to form stable covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

4-Bromo-2-chloro-6-methylphenyl isocyanate can be compared with other isocyanates, such as:

Phenyl isocyanate: Lacks the bromine and chlorine substituents, making it less reactive in certain substitution reactions.

4-Bromo-2-chlorophenyl isocyanate: Similar structure but without the methyl group, which can affect its reactivity and applications.

2,4-Dichlorophenyl isocyanate: Contains two chlorine substituents, which can influence its chemical behavior and uses.

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.

Actividad Biológica

4-Bromo-2-chloro-6-methylphenyl isocyanate is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl ring substituted with bromine and chlorine atoms, along with a methyl group. The isocyanate functional group (-N=C=O) is known for its reactivity, particularly in biological systems.

Cytotoxicity

Research indicates that compounds containing isocyanate groups can exhibit cytotoxic effects against various cancer cell lines. For instance, in studies involving related compounds, significant cytotoxicity was observed against HepG2 cells, with IC50 values indicating potent inhibition of cell growth and viability . Although specific data for this compound is limited, the structural similarities suggest potential cytotoxic activity.

The mechanism by which isocyanates exert their biological effects often involves the formation of covalent bonds with cellular nucleophiles, leading to apoptosis or cell cycle arrest. For example, studies have shown that certain isocyanates can induce G2/M phase cell cycle arrest and promote early-stage apoptosis in cancer cells . This suggests that this compound may similarly disrupt normal cellular functions.

Antimicrobial Activity

Isocyanates have been explored for their antimicrobial properties. In related compounds, antibacterial activity has been documented against resistant strains of bacteria such as XDR-Salmonella Typhi. The minimum inhibitory concentration (MIC) values were found to be low, indicating strong antibacterial efficacy . While specific studies on this compound are sparse, the general trend suggests potential antimicrobial benefits.

Toxicological Profile

The toxicological aspects of this compound warrant attention due to the known hazards associated with isocyanates. These compounds can cause respiratory irritation and sensitization upon exposure. According to hazard assessments, it has been classified under various toxicological profiles, highlighting the need for careful handling .

Table 1: Summary of Biological Activities of Related Isocyanates

| Compound Name | IC50 (μM) | Mechanism of Action | Target Cells |

|---|---|---|---|

| 4-Bromo-2-chloro-6-methylphenyl | TBD | Apoptosis induction | HepG2 |

| 4-Isopropylphenyl isocyanate | 1.35 | G2/M phase arrest | Various Cancer Lines |

| 4-Chlorophenyl isocyanate | 0.62 | Cytotoxicity against liver cancer cells | HepG2 |

Note: TBD = To Be Determined; IC50 values are indicative of potency in inhibiting cell growth.

Propiedades

IUPAC Name |

5-bromo-1-chloro-2-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFMISAQCUPLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377802 | |

| Record name | 4-Bromo-2-chloro-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77159-77-4 | |

| Record name | 5-Bromo-1-chloro-2-isocyanato-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77159-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77159-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.